10-Deacetylyunnanxane

Description

Properties

IUPAC Name |

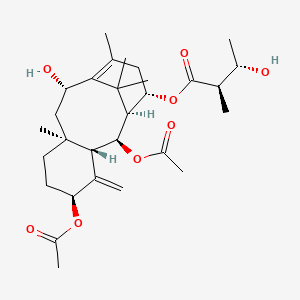

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVOKMSHJWDUMH-UOIGVGIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

10-Deacetylyunnanxane: A Technical Overview of a Taxane Diterpenoid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and generalized experimental protocols related to the taxane diterpenoid, 10-Deacetylyunnanxane. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document leverages information on closely related taxanes to provide a representative understanding of its characteristics and handling.

Chemical Structure and Properties

This compound is a complex diterpenoid belonging to the taxane family, a class of natural products that have been a significant source of anticancer agents. It is isolated from plants of the Taxus genus, specifically Taxus x media.

The chemical structure of this compound is defined by its intricate tetracyclic carbon skeleton, which is characteristic of taxane compounds. Its systematic name is [(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate.

Chemical Structure:

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₈ | [1] |

| Molecular Weight | 520.66 g/mol | [1] |

| CAS Number | 1333323-17-3 | |

| Physical Description | Powder | [2] |

| Purity | >98% | [2] |

| Solubility | Data not available | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Optical Rotation | Data not available |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the reviewed literature. However, a general methodology for the isolation of taxane diterpenoids from Taxus species can be described based on established procedures for similar compounds.

Generalized Protocol for Isolation and Purification of Taxane Diterpenoids from Taxus spp.

This protocol is a composite of methods described for the separation of taxanes and should be optimized for the specific plant material and target compound.

1. Extraction:

- Air-dried and powdered plant material (e.g., needles, bark, or roots of Taxus x media) is extracted exhaustively with a suitable organic solvent, typically methanol or ethanol, at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Separation:

- Normal-Phase Chromatography: The fraction enriched with taxanes (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture, to yield several sub-fractions.

- Reverse-Phase Chromatography: Further purification of the sub-fractions is achieved using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.

- Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

4. Crystallization:

- Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water, acetone/hexane) to obtain the purified this compound.

5. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, as a member of the taxane family, it is predicted to exhibit cytotoxic properties. The primary mechanism of action for cytotoxic taxanes, such as the well-known drug Paclitaxel (Taxol®), is the stabilization of microtubules.

Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in cell division where they form the mitotic spindle. By binding to the β-tubulin subunit of microtubules, taxanes promote the polymerization of tubulin and inhibit the depolymerization of microtubules. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action of cytotoxic taxanes and a typical workflow for the isolation of these compounds.

Caption: Mechanism of action of taxane diterpenoids.

Caption: Generalized workflow for the isolation of this compound.

References

The Discovery and Origin of 10-Deacetylyunnanxane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and origin of 10-Deacetylyunnanxane, a member of the complex family of taxane diterpenoids. While the definitive initial isolation of this compound is not extensively documented in readily available literature, its origin is intrinsically linked to its parent compound, yunnanxane, which was first isolated from Taxus yunnanensis. This document details the inferred origin, a representative methodology for its isolation and purification based on established protocols for taxanes, and the structural elucidation techniques employed for this class of compounds. Furthermore, this guide presents the available spectroscopic data for the parent compound, yunnanxane, to serve as a reference point for researchers.

Introduction

The genus Taxus, commonly known as yew, is a rich source of structurally diverse and biologically active taxane diterpenoids. The most renowned of these is Paclitaxel (Taxol®), a potent anti-cancer agent. The intensive phytochemical investigation of various Taxus species has led to the discovery of hundreds of taxanes, each with a unique structural feature. This compound belongs to this vast family of natural products. Its name suggests a structural relationship to yunnanxane, a taxane first identified from the needles and stems of the Yunnan yew, Taxus yunnanensis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the discovery and origin of this specific taxoid.

Origin and Discovery

The discovery of this compound is closely tied to the initial identification of its parent compound, yunnanxane.

The Parent Compound: Yunnanxane

Yunnanxane was first isolated from the needles and stems of Taxus yunnanensis, a species of yew primarily found in the Yunnan province of China. The structure of this novel taxane diterpene was elucidated using a combination of spectroscopic methods, including UV, IR, Mass Spectrometry (MS), and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, with its absolute stereochemistry confirmed by X-ray diffraction analysis. The full chemical name for yunnanxane was later reported as 2α,5α,10β-triacetoxy-14β-(2'-methyl-3'-hydroxyl)-butyryloxy-4(20),11-taxadiene.

This compound: An Inferred Discovery

The name "this compound" indicates a derivative of yunnanxane in which the acetyl group at the C-10 position has been replaced by a hydroxyl group. While the specific publication detailing the first isolation and characterization of this compound is not prominently available, it is highly probable that it was discovered during subsequent, more detailed phytochemical analyses of Taxus species, likely Taxus yunnanensis or a closely related species like Taxus chinensis var. mairei, from which yunnanxane and its analogues have also been isolated. It is common for related taxanes to co-exist in the plant, with minor variations in their functional groups.

Experimental Protocols

The following is a representative experimental protocol for the isolation and characterization of taxane diterpenoids like this compound from Taxus species, based on established methodologies.

Plant Material Collection and Preparation

-

Collection: Needles and stems of Taxus yunnanensis are collected.

-

Drying and Pulverization: The plant material is air-dried in the shade and then pulverized into a coarse powder.

Extraction

-

The powdered plant material is extracted exhaustively with a solvent such as ethanol or methanol at room temperature for several days.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the taxanes (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

-

Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with a solvent mixture like chloroform-methanol), and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the molecule.

-

Quantitative Data

Table 1: ¹H NMR Data for Yunnanxane (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.65 | d | 9.5 |

| 3 | 3.85 | d | 9.5 |

| 5 | 5.88 | m | |

| 7 | 4.45 | dd | 10.5, 7.0 |

| 10 | 6.35 | s | |

| 13 | 4.95 | t | 9.5 |

| 14 | 5.20 | d | 9.5 |

| 2' | 2.55 | m | |

| 3' | 3.80 | m | |

| 20a | 4.98 | s | |

| 20b | 5.30 | s | |

| Me-16 | 1.75 | s | |

| Me-17 | 1.05 | s | |

| Me-18 | 1.60 | s | |

| Me-19 | 1.15 | s | |

| 2'-Me | 1.10 | d | 7.0 |

| 3'-OH | 2.90 | d | 4.0 |

| 2-OAc | 2.10 | s | |

| 5-OAc | 2.05 | s | |

| 10-OAc | 2.20 | s |

Note: This data is for Yunnanxane and is provided as a reference. The signals for this compound would differ, most notably with the absence of the 10-OAc signal and a shift in the H-10 proton signal.

Table 2: ¹³C NMR Data for Yunnanxane (in CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 78.5 | 15 | 45.8 |

| 2 | 75.1 | 16 | 28.5 |

| 3 | 46.5 | 17 | 35.6 |

| 4 | 134.2 | 18 | 22.3 |

| 5 | 80.8 | 19 | 14.8 |

| 6 | 37.2 | 20 | 115.5 |

| 7 | 75.8 | 2-OAc (C=O) | 170.5 |

| 8 | 57.5 | 2-OAc (Me) | 21.1 |

| 9 | 208.2 | 5-OAc (C=O) | 170.1 |

| 10 | 75.3 | 5-OAc (Me) | 21.3 |

| 11 | 133.5 | 10-OAc (C=O) | 170.8 |

| 12 | 142.1 | 10-OAc (Me) | 21.8 |

| 13 | 78.9 | 14-O-But (C=O) | 175.5 |

| 14 | 72.5 |

Note: This data is for Yunnanxane. For this compound, the C-10 signal would be shifted upfield due to the replacement of the acetyl group with a hydroxyl group, and the corresponding acetate carbonyl and methyl signals would be absent.

Visualizations

Experimental Workflow for Isolation of Taxanes

Caption: Generalized workflow for the isolation of taxanes.

Logical Relationship of Yunnanxane and this compound

Caption: Relationship between the source, parent, and derivative.

Conclusion

This compound is a taxane diterpenoid with an origin deeply rooted in the phytochemistry of the Taxus genus, specifically inferred from the discovery of its parent compound, yunnanxane, in Taxus yunnanensis. While the primary literature detailing its initial discovery is not widely accessible, the established methodologies for the isolation and structural elucidation of taxanes provide a clear framework for its scientific investigation. The data provided for yunnanxane serves as a valuable reference for researchers working on the identification and characterization of this and other related taxoids. Further research to isolate this compound in significant quantities and to fully characterize its spectroscopic properties and biological activities is warranted.

The Yew Tree's Hidden Treasure: A Technical Guide to 10-Deacetylyunnanxane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, isolation, and potential biological significance of 10-Deacetylyunnanxane, a taxane diterpenoid of interest to the scientific community. As a member of the taxane family, which includes the renowned anticancer drug Paclitaxel (Taxol®), this compound holds potential for further investigation in drug discovery and development. This document provides a consolidated resource of available scientific knowledge, focusing on quantitative data, detailed experimental protocols, and the logical workflow for its study.

Natural Abundance and Key Sources

This compound is a naturally occurring phytocompound found within evergreen trees and shrubs of the genus Taxus, commonly known as yew. While a comprehensive screening of all Taxus species for this specific compound is not extensively documented in publicly available literature, its presence has been identified in Taxus yunnanensis and Taxus x media. These species are considered promising sources for a variety of taxane diterpenes.

Quantitative Data on Related Taxanes in Taxus Species

Direct quantitative data for this compound remains elusive in prominent scientific literature. However, to provide a comparative context, the concentrations of the closely related and economically important taxane, 10-deacetylbaccatin III, have been reported in various Taxus species. This data offers a valuable benchmark for researchers anticipating the potential yield of similar taxanes from yew biomass.

| Plant Species | Plant Part | Compound | Concentration (µg/g Dry Weight) | Reference |

| Taxus baccata | Needles | 10-deacetylbaccatin III | 40 | [1] |

| Taxus brevifolia | Needles | 10-deacetylbaccatin III | 4 | [1] |

| Taxus x media 'Hicksii' | Needles | 10-deacetylbaccatin III | High (unspecified) | [2] |

| Taxus x media 'Coleana' | Needles | 10-deacetylbaccatin III | High (unspecified) | [2] |

| Taxus x media 'Stovekenii' | Needles | 10-deacetylbaccatin III | High (unspecified) | [2] |

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from its natural source follows a multi-step process common for the separation of taxane diterpenoids. The following protocol is a synthesized methodology based on established procedures for isolating taxanes from Taxus yunnanensis.

Extraction

-

Plant Material Preparation: Dried and powdered twigs and leaves of Taxus yunnanensis are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with a 95:5 (v/v) mixture of ethanol and water at room temperature. This process is typically repeated multiple times (e.g., three times for five days each) to ensure exhaustive extraction of the target compounds. The combined filtrates are then concentrated under vacuum to yield a crude extract.

Chromatographic Separation and Purification

-

Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding acetone. This initial step separates the complex extract into several fractions with varying polarities.

-

Further Purification (Sephadex LH-20 Chromatography): The fractions containing the taxane diterpenoids of interest are further purified using a Sephadex LH-20 column. A common solvent system for this step is a 1:1 mixture of chloroform and methanol. This size-exclusion chromatography effectively separates compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water. The detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of 230 nm.

Experimental Workflow

The logical flow from the natural source to the isolated compound is depicted in the following diagram.

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

As of the latest available scientific literature, there is a notable absence of studies specifically investigating the biological activity and signaling pathways of this compound. While many taxane diterpenoids exhibit cytotoxic effects against various cancer cell lines, the specific efficacy and mechanism of action for this compound have not yet been elucidated.

For context, a study on other novel taxane diterpenoids isolated from Taxus yunnanensis demonstrated inhibitory effects on human tumor cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma). This suggests that this compound, as a structurally related compound, may warrant investigation for similar cytotoxic properties.

The logical relationship for future investigation into the biological activity of this compound is outlined below.

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the promising taxane family of natural products. While its primary natural sources have been identified in Taxus species, a significant opportunity exists for comprehensive quantitative analysis across different species and geographical locations. The provided experimental protocols for the isolation of related taxanes offer a robust starting point for obtaining pure this compound for further research. The most critical knowledge gap remains in the understanding of its biological activity. Future research efforts should be directed towards in-depth cytotoxic screening against a broad panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action and potential therapeutic targets. Such investigations will be pivotal in determining the true potential of this compound in the landscape of cancer drug discovery.

References

A Technical Guide to the Biosynthesis of 10-Deacetylyunnanxane in Taxus Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Taxus is a rich source of complex diterpenoids known as taxanes, which include the prominent anticancer drug paclitaxel (Taxol®). Beyond the well-studied paclitaxel pathway, Taxus species synthesize a vast array of other taxoids, many with potential pharmacological value. This document provides an in-depth technical overview of the proposed biosynthetic pathway for 10-deacetylyunnanxane, a C14-hydroxylated taxoid found in species like Taxus chinensis. We detail the enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the taxane core, the critical divergence from the paclitaxel pathway, and the subsequent modifications leading to this compound. This guide includes summaries of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical and experimental workflows.

Introduction to Taxoid Biosynthesis

Taxoids are a class of diterpenoid secondary metabolites characterized by a complex taxane skeleton.[1][2] Their biosynthesis is a multi-step process involving cyclases, cytochrome P450 monooxygenases (P450s), and a variety of acyltransferases.[3] The pathway begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is derived from the plastidial methylerythritol phosphate (MEP) pathway.[3][4] While the biosynthesis of paclitaxel, a C13-hydroxylated taxoid, has been extensively studied, other branches of the taxoid metabolic network, such as the one leading to C14-hydroxylated compounds like yunnanxane, are less understood.[5][6] Yunnanxane and its derivatives have been isolated from cell cultures of Taxus chinensis and are distinguished by a C14 side chain, in contrast to the C13 side chain essential for paclitaxel's activity.[7][8] Understanding this divergent pathway is crucial for metabolic engineering efforts and the discovery of novel bioactive compounds.

The Core Biosynthetic Pathway: Formation of the Taxane Skeleton

The initial steps of taxoid biosynthesis are common to all members of this family, leading to the formation of a key branching point intermediate. This process can be divided into three main stages.

-

Cyclization of GGPP: The committed step in taxoid biosynthesis is the cyclization of GGPP to form the taxane core structure, taxa-4(5),11(12)-diene. This complex rearrangement is catalyzed by taxadiene synthase (TS) , a diterpene cyclase.[3]

-

First Hydroxylation: The newly formed taxadiene undergoes hydroxylation at the C5 position, accompanied by an allylic rearrangement of the double bond from C4(5) to C4(20). This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme, yielding taxa-4(20),11(12)-dien-5α-ol.[3][6]

-

The Branch-Point Intermediate: Taxa-4(20),11(12)-dien-5α-ol is a critical branch-point intermediate in the taxoid pathway.[6] From this molecule, the pathway can diverge towards either C13-hydroxylated taxoids (like paclitaxel) or C14-hydroxylated taxoids (like yunnanxane).

The this compound Biosynthetic Branch

Following the formation of taxa-4(20),11(12)-dien-5α-ol, the pathway toward this compound involves a series of P450-mediated hydroxylations and acyl-CoA-dependent acylations. The defining step is the hydroxylation at C14, which precedes other modifications.

The proposed enzymatic steps are as follows:

-

C5 Acetylation: The 5α-hydroxyl group is acetylated by taxadien-5α-ol-O-acetyl transferase (TAT) using acetyl-CoA as the donor. This step is thought to facilitate subsequent hydroxylations.[9]

-

C10 Hydroxylation: A taxane 10β-hydroxylase (T10βH) introduces a hydroxyl group at the C10 position.[3]

-

C2 Hydroxylation: A taxane 2α-hydroxylase (T2αH) adds a hydroxyl group at the C2 position.[10]

-

C14 Hydroxylation (Key Step): The crucial step that defines this branch is the hydroxylation at the C14 position, catalyzed by a putative taxoid 14β-hydroxylase .[6] This enzyme directs intermediates away from the paclitaxel pathway.

-

Sequential Acylations: Following hydroxylation, a series of acyltransferases catalyze the esterification of the hydroxyl groups. For yunnanxane, this involves acetylation at C2 and C5, and the addition of a butyryl (or related) group at C14.[7]

-

Formation of this compound: this compound is an intermediate in this pathway where the hydroxyl groups at C2, C5, and C14 have been acylated, but the C10 hydroxyl group remains unmodified. The final conversion to yunnanxane would involve acetylation at C10, likely catalyzed by an enzyme homologous to 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[9][11]

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes specific to the yunnanxane pathway are not well-established. However, data from homologous, well-characterized enzymes in the paclitaxel pathway provide a reasonable proxy for understanding reaction efficiencies.

| Enzyme | Abbr. | Source Organism | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Reference |

| Taxadiene Synthase | TS | Taxus brevifolia | GGPP | 0.6 ± 0.1 | 0.023 ± 0.001 | [3] |

| Taxadien-5α-ol-O-acetyl Transferase | TAT | Taxus cuspidata | Taxadien-5α-ol, Acetyl-CoA | 1.5, 7.1 | 0.019 | [9] |

| 10-Deacetylbaccatin III-10-O-acetyltransferase | DBAT | Taxus cuspidata | 10-Deacetylbaccatin III, Acetyl-CoA | 4.5, 15.1 | 0.057 | [9] |

| Taxane 2α-O-benzoyltransferase | TBT | Taxus cuspidata | 2-debenzoyl-7,13-diacetylbaccatin III, Benzoyl-CoA | 1.0, 3.1 | 0.026 | [12] |

Note: The kinetic parameters for TBT and DBAT are for reactions on paclitaxel pathway intermediates but are included to provide context for the efficiency of taxoid acyltransferases.

Experimental Protocols for Pathway Elucidation

The identification and characterization of enzymes in a novel biosynthetic pathway like that of yunnanxane rely on a combination of molecular biology, biochemistry, and analytical chemistry.

Protocol 1: Gene Identification and Functional Expression

This protocol outlines the workflow for identifying candidate genes (e.g., P450s, acyltransferases) and confirming their function.

-

Tissue Selection & RNA Extraction: Use Taxus cell cultures (e.g., T. chinensis) induced with elicitors like methyl jasmonate, which is known to upregulate secondary metabolite pathways.[13] Extract total RNA from harvested cells.

-

Transcriptome Sequencing (RNA-Seq): Perform deep sequencing of the transcriptome from both induced and control cells.

-

Candidate Gene Identification: Analyze the RNA-Seq data to identify differentially upregulated genes. Search for sequences with homology to known cytochrome P450s and acyltransferases (e.g., BAHD family).

-

Gene Cloning: Design primers based on candidate sequences and amplify the full-length cDNA using RT-PCR. Clone the resulting PCR product into a suitable expression vector (e.g., pET for E. coli or pYES for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., with IPTG for E. coli).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm protein purity via SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay

This protocol describes a typical assay to determine the function and kinetics of a purified recombinant enzyme.

-

Substrate Preparation: Synthesize or purify the putative substrate. For example, to test a putative 14β-hydroxylase, the substrate would be an earlier pathway intermediate like 5α-acetoxy-taxadiene-2α,10β-diol.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

For P450 hydroxylases , the mixture should contain:

-

Purified P450 enzyme (1-5 µg).

-

A P450 reductase partner protein (if required).

-

NADPH (1 mM) as a cofactor.

-

Substrate (10-100 µM).

-

-

For acyltransferases , the mixture should contain:

-

Purified acyltransferase enzyme (1-5 µg).

-

The appropriate acyl-CoA donor (e.g., acetyl-CoA, butyryl-CoA) (1 mM).

-

Substrate (10-100 µM).

-

-

-

Reaction Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

-

Reaction Quenching & Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex thoroughly to extract the products. Centrifuge to separate the phases.

-

Product Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product by comparing it to an authentic standard if available.

Conclusion and Future Outlook

The biosynthesis of this compound represents a significant, yet under-explored, branch of the taxoid metabolic network in Taxus species. While its pathway can be inferred from the well-characterized paclitaxel biosynthesis, the specific enzymes, particularly the taxoid 14β-hydroxylase and the acyltransferases responsible for side-chain attachment, require definitive identification and characterization. The elucidation of this pathway holds great potential for synthetic biology applications, enabling the production of novel taxoids in heterologous systems like yeast and offering new avenues for drug discovery.[14][15] Future research should focus on the functional genomics of Taxus chinensis to pinpoint these missing enzymatic links, thereby completing our understanding of the remarkable chemical diversity generated by this genus.

References

- 1. mdpi.com [mdpi.com]

- 2. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yunnanxane and its homologous esters from cell cultures of Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yunnanxane - Wikipedia [en.wikipedia.org]

- 9. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. Biosynthesis of paclitaxel unravelled [mpg.de]

- 15. Genetic approaches in improving biotechnological production of taxanes: An update - PMC [pmc.ncbi.nlm.nih.gov]

10-Deacetylyunnanxane: A Technical Overview of a Taxane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylyunnanxane is a natural product belonging to the taxane diterpenoid class of compounds. These compounds are of significant interest to the scientific community due to the well-known anticancer activity of prominent members of this family, such as Paclitaxel (Taxol®). This compound is known to be isolated from the roots of Taxus x media, a hybrid of the English and Japanese yew.[1] While the basic chemical identity of this compound has been established, a comprehensive public repository of its specific physical, chemical, and biological properties is notably limited. This guide provides a summary of the available information and outlines the standard experimental methodologies that would be employed to fully characterize this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₈ | Vendor Data |

| Molecular Weight | 520.66 g/mol | Vendor Data |

| Physical Description | Powder | Vendor Data |

| CAS Number | 1333323-17-3 | Vendor Data |

| Source | Roots of Taxus x media | [1] |

Table 1: Known Physical and Chemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the specific isolation, purification, and characterization of this compound are not explicitly available. However, based on established methods for other taxane diterpenoids, a general workflow can be described.

Isolation and Purification

The general procedure for isolating taxanes from Taxus species involves extraction from the plant material followed by chromatographic separation. A plausible workflow for the isolation and purification of this compound is depicted in the following diagram.

References

10-Deacetylyunnanxane: Unraveling the Mechanism of a Taxus-Derived Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylyunnanxane is a naturally occurring taxoid, a class of diterpenoid compounds, isolated from the medicinal plant Taxus x media. Taxoids, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties. Preliminary investigations suggest that this compound may also possess therapeutic potential against various cancer cell lines by inducing cell cycle arrest and apoptosis. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of this compound. However, it is crucial to note that detailed molecular studies on this specific compound are limited in the public domain. Much of the understanding of its potential mechanisms is extrapolated from the broader knowledge of taxanes.

Core Mechanism of Action: A Focus on Apoptosis and Cell Cycle Arrest

The primary proposed anticancer mechanism of this compound revolves around its ability to trigger programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by inducing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. While the specific signaling cascade initiated by this compound has not been fully elucidated, it is hypothesized to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or a combination of both.

Diagram: Generalized Apoptotic Pathways

Caption: Generalized extrinsic and intrinsic apoptotic signaling pathways.

Cell Cycle Arrest

The proliferation of cancer cells is characterized by uncontrolled cell division. Compounds that can interfere with the cell cycle are valuable therapeutic agents. This compound is suggested to induce cell cycle arrest, although the specific phase of the cell cycle (e.g., G1, S, G2, or M) at which this occurs has not been definitively reported in the available literature.

Diagram: Simplified Cell Cycle Regulation

The Biological Activity of 10-Deacetylyunnanxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetylyunnanxane, a taxane diterpenoid isolated from Taxus yunnanensis, belongs to a class of compounds renowned for their potent biological activities, most notably as anticancer agents. While specific research on this compound is limited, this guide synthesizes the current understanding of its potential therapeutic effects by examining the bioactivities of structurally related taxane compounds and outlining the established experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in the prospective pharmacological profile of this compound, focusing on its potential anticancer and anti-inflammatory properties. All quantitative data for related compounds is summarized in structured tables, and detailed experimental methodologies are provided alongside visual representations of key signaling pathways and workflows.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids, with paclitaxel (Taxol®) being the most prominent example of a clinically successful anticancer drug derived from these plants.[1][2] this compound is a member of the taxane family, characterized by a complex taxane core skeleton.[3] While extensive research has been conducted on paclitaxel and other taxanes, this compound remains a less-explored molecule. This guide aims to bridge this knowledge gap by providing a detailed overview of its expected biological activities based on the established pharmacology of related taxane diterpenoids. The primary focus will be on its potential as an anticancer agent, exploring mechanisms such as cytotoxicity, apoptosis induction, and cell cycle arrest, as well as its prospective anti-inflammatory effects through the inhibition of key signaling pathways like NF-κB.

Potential Anticancer Activity

Taxane diterpenoids are well-established as potent mitotic inhibitors that interfere with microtubule function, leading to cell cycle arrest and apoptosis.[4] It is highly probable that this compound shares these fundamental mechanisms of action.

Cytotoxicity

Table 1: Cytotoxicity of Selected Taxane Diterpenoids Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Taxane A | KB-VIN (Multidrug Resistant) | 0.5 | [1] |

| Taxane B | KB-7d (Multidrug Resistant) | 1.2 | [1] |

| Paclitaxel | HeLa (Cervical Cancer) | 0.003 | [5] |

| Paclitaxel | A549 (Lung Adenocarcinoma) | 0.026 | [5] |

| 2-deacetoxytaxinine J | MCF-7 (Breast Cancer) | 20 | [6] |

| 2-deacetoxytaxinine J | MDA-MB-231 (Breast Cancer) | 10 | [6] |

Note: The data presented in this table is for structurally related taxane compounds and is intended to provide a comparative context for the potential cytotoxicity of this compound.

Induction of Apoptosis

A hallmark of many effective anticancer agents, including taxanes, is their ability to induce programmed cell death, or apoptosis.[2][5] This process is typically mediated through the activation of intrinsic or extrinsic caspase cascades. It is anticipated that this compound would similarly trigger apoptotic pathways in cancer cells.

Cell Cycle Arrest

Taxanes are known to disrupt microtubule dynamics, leading to an arrest of the cell cycle, primarily at the G2/M phase.[5] This disruption prevents the proper formation of the mitotic spindle, ultimately triggering apoptosis in rapidly dividing cancer cells. It is plausible that this compound exerts a similar effect on the cell cycle.

Potential Anti-inflammatory Activity

Chronic inflammation is increasingly recognized as a key factor in the development and progression of cancer.[7] Several natural products, including some diterpenoids, have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[8]

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway is a key mechanism for anti-inflammatory drugs. While direct evidence for this compound is lacking, other diterpenoids have been shown to inhibit NF-κB activation.[8]

Table 2: Anti-inflammatory Activity of Selected Diterpenoids

| Compound | Assay | Target Cell/Enzyme | IC50/Inhibition | Reference |

| Andrographolide | NF-κB activation | Macrophages | ~5 µM | [8] |

| Parthenolide | NF-κB activation | Various | Varies | [7] |

| Excisanin A | NF-κB activation | T-cells | ~1 µM | [7] |

Note: This table provides examples of the anti-inflammatory activity of other diterpenoids to suggest a potential avenue of investigation for this compound.

Experimental Protocols

The following sections detail standardized protocols that can be adapted to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the activity of the NF-κB transcription factor.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound, as a member of the taxane family of diterpenoids, holds significant promise as a bioactive compound with potential applications in cancer therapy and as an anti-inflammatory agent. Although direct experimental evidence is currently scarce, the well-documented activities of related taxanes provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a robust framework for elucidating the specific biological activities and mechanisms of action of this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.

-

In Vitro Screening: Systematically screening this compound against a broad panel of cancer cell lines to determine its cytotoxic profile and identify sensitive cancer types.

-

Mechanistic Studies: Conducting detailed investigations into its effects on apoptosis, the cell cycle, and key signaling pathways such as NF-κB.

-

In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer and inflammation.

By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

- 1. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Cell Growth Inhibition and Apoptosis Induction by Taxane Compounds Isolated from Taxus yunnanensis | CiNii Research [cir.nii.ac.jp]

- 6. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 10-Deacetylyunnanxane Awaits Exploration

Despite significant interest in the therapeutic application of natural compounds, a comprehensive analysis of the specific molecular targets and mechanisms of action for 10-Deacetylyunnanxane remains a frontier in pharmacological research. At present, publicly accessible scientific literature lacks in-depth studies detailing its biological activity, precluding the creation of a definitive technical guide on its therapeutic applications.

This compound is a diterpenoid natural product isolated from the roots of Taxus x media. Its chemical identity is established with a molecular formula of C29H44O8 and a molecular weight of 520.66 g/mol . However, beyond these fundamental chemical properties, its biological effects and potential as a therapeutic agent are not documented in current research databases.

The absence of experimental data means that key information required by researchers, scientists, and drug development professionals is not available. This includes:

-

Therapeutic Targets: The specific proteins, enzymes, or signaling pathways that this compound interacts with are unknown.

-

Mechanism of Action: Without identified targets, the molecular mechanisms by which it might exert a therapeutic effect cannot be described.

-

Quantitative Data: There is no published data on its potency (e.g., IC50 values), efficacy in cellular or animal models, or pharmacokinetic and pharmacodynamic properties.

-

Experimental Protocols: As no studies have been published, there are no established experimental methodologies for investigating its biological effects.

Consequently, the creation of signaling pathway diagrams, structured data tables, and detailed experimental workflows—essential components of a technical whitepaper for a research audience—is not feasible at this time.

The field of natural product pharmacology is vast, and many compounds are yet to be fully characterized. The study of related taxane diterpenoids, such as paclitaxel, has yielded significant advances in cancer therapy, suggesting that other compounds from the Taxus genus, including yunnanxane derivatives, may hold therapeutic promise. However, each compound possesses a unique structure and, therefore, distinct biological activities that must be investigated independently.

Future research on this compound would need to begin with foundational in vitro studies to identify its biological activity. A potential starting workflow for such an investigation is outlined below.

Caption: A generalized workflow for the initial investigation of a novel natural compound.

For researchers and drug development professionals, this compound represents an unexplored molecule with potential for discovery. The development of a comprehensive understanding of its therapeutic targets and mechanism of action will require dedicated research efforts, starting from the fundamental screening and identification stages outlined above. As new research emerges, a detailed technical guide will become a valuable resource for the scientific community.

An In-depth Technical Guide to 10-Deacetylyunnanxane and its Relation to Other Taxanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-deacetylyunnanxane, a naturally occurring taxane diterpenoid, and contextualizes its significance within the broader family of taxane compounds. While specific biological data for this compound is limited in publicly available literature, this document extrapolates its potential mechanisms of action and biological effects based on the well-established pharmacology of structurally related and clinically crucial taxanes such as paclitaxel and docetaxel. This guide delves into the core chemical structure, potential biological activities, and underlying signaling pathways associated with taxanes. Furthermore, it offers detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds, intended to serve as a foundational resource for researchers in oncology and drug discovery.

Introduction to this compound and the Taxane Family

The taxane family of diterpenoids, originally isolated from plants of the Taxus genus, represents a cornerstone in modern cancer chemotherapy. Paclitaxel (Taxol®) and docetaxel (Taxotere®) are prominent members of this class, widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancers. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent apoptotic cell death.

This compound is a diterpenoid that has been isolated from the roots of Taxus x media.[1] Its chemical formula is C29H44O8 with a molecular weight of 520.65 g/mol . Structurally, it shares the characteristic taxane core, suggesting it may possess similar biological activities to other members of the taxane family. The "10-deacetyl" designation indicates the absence of an acetyl group at the C-10 position of the taxane ring, a modification known to influence the bioactivity of other taxanes.

Chemical Structure and Relationship to Other Taxanes

The core structure of taxanes is a complex, polycyclic diterpene skeleton. The variations in the side chains and substitutions on this core scaffold give rise to a diverse family of compounds with differing potencies and pharmacological properties.

2.1. Core Taxane Structure

The fundamental taxane skeleton consists of a 6-8-6 fused ring system. Key functional groups and side chains attached to this core are critical for their biological activity.

2.2. Structural Comparison

| Compound | R1 (C10) | R2 (C13 Side Chain) | Key Structural Features |

| Paclitaxel | Acetyl | N-benzoyl-3-phenylisoserine | Complex ester side chain at C13 is crucial for activity. |

| Docetaxel | Hydroxyl | N-tert-butoxycarbonyl-3-phenylisoserine | More water-soluble than paclitaxel. |

| 10-Deacetylbaccatin III | Hydroxyl | None | A key precursor in the semi-synthesis of paclitaxel and docetaxel. |

| This compound | Hydroxyl | (2R,3S)-3-hydroxy-2-methylbutanoate ester | The specific side chain at C13 differentiates it from other common taxanes. |

This table summarizes the key structural differences between this compound and other notable taxanes.

The structural similarity of this compound to other bioactive taxanes, particularly the presence of a modified C13 side chain, strongly suggests that it may also function as a microtubule-stabilizing agent. The nature of this side chain is a critical determinant of the compound's binding affinity to β-tubulin and its overall cytotoxic potency.

Biological Activity and Mechanism of Action (Inferred)

Direct experimental data on the biological activity and mechanism of action of this compound are not extensively reported. However, based on the well-characterized pharmacology of paclitaxel and docetaxel, a putative mechanism can be proposed.

3.1. Microtubule Stabilization

Taxanes are known to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. Microtubules are highly dynamic structures that are essential for the formation of the mitotic spindle during cell division. By stabilizing microtubules, taxanes disrupt the normal dynamic instability required for proper spindle function, leading to a blockage of the cell cycle at the G2/M phase.

Figure 1: Inferred mechanism of this compound on microtubule dynamics.

3.2. Induction of Apoptosis

The prolonged arrest in mitosis triggered by microtubule stabilization ultimately leads to programmed cell death, or apoptosis. This is a key component of the anticancer effect of taxanes. The apoptotic cascade can be initiated through various signaling pathways.

3.2.1. PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies have shown that paclitaxel can inhibit this pathway, thereby promoting apoptosis. It is plausible that this compound could exert a similar effect.

Figure 2: Inferred modulation of the PI3K/AKT pathway by this compound.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis. Paclitaxel has been shown to activate components of the MAPK pathway, such as JNK and p38, which can lead to the induction of apoptosis.

References

In Vitro Profile of 10-Deacetylyunnanxane: A Technical Overview

Researchers, scientists, and drug development professionals will find in this document a summary of the currently available in vitro data on the novel taxane, 10-Deacetylyunnanxane. Due to the limited publicly accessible research on this specific compound, this guide will focus on the broader context of related taxane compounds and general methodologies employed in anti-cancer drug screening, providing a framework for potential future investigations.

Initial literature searches did not yield specific in vitro studies, quantitative data, or detailed experimental protocols for this compound. The information presented herein is based on established principles of cancer drug discovery and the known mechanisms of the taxane class of molecules. Taxanes, as a class, are known to act as mitotic inhibitors, targeting microtubules to induce cell cycle arrest and apoptosis.

General Methodologies for In Vitro Assessment of Novel Taxanes

The following experimental protocols are standard in the preclinical evaluation of novel anti-cancer compounds and would be applicable to the study of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effects of a new chemical entity on cancer cell lines.

Table 1: Representative Data from a Hypothetical Cell Viability Assay

| Cell Line | IC50 (nM) for this compound | IC50 (nM) for Paclitaxel (Control) |

| MCF-7 (Breast) | [Data Not Available] | [Reference Value] |

| A549 (Lung) | [Data Not Available] | [Reference Value] |

| PC-3 (Prostate) | [Data Not Available] | [Reference Value] |

| HeLa (Cervical) | [Data Not Available] | [Reference Value] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a positive control (e.g., Paclitaxel) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle, a hallmark of taxane activity.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

These assays confirm that the observed cytotoxicity is due to programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time course.

-

Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Signaling Pathways

Based on the known mechanism of action of other taxanes, this compound is hypothesized to interfere with microtubule dynamics, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis.

Caption: Hypothetical signaling pathway for this compound.

Caption: General workflow for an MTT-based cell viability assay.

Further research is imperative to elucidate the specific in vitro activities and mechanisms of this compound. The methodologies and conceptual frameworks provided here serve as a guide for such future investigations.

Early Research on 10-Deacetylyunnanxane's Potential: A Technical Overview of Related Taxane Compounds

Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases has revealed no specific studies detailing the therapeutic potential, mechanism of action, or experimental protocols for 10-Deacetylyunnanxane. This document, therefore, presents an in-depth guide based on early research into closely related taxane compounds isolated from the Taxus genus, particularly Taxus yunnanensis. The information herein is intended to provide a foundational understanding of the potential activities and research methodologies that could be applied to this compound, while clearly acknowledging the absence of direct evidence for this specific molecule.

Introduction to Yunnanxane and Related Taxanes

This compound is a diterpenoid natural product isolated from Taxus x media. It belongs to the taxane family of compounds, which are renowned for their potent anticancer properties. The most famous member of this family, Paclitaxel (Taxol), is a widely used chemotherapeutic agent. Taxanes are primarily isolated from various species of yew trees (Taxus), with Taxus yunnanensis being a significant source of diverse taxane diterpenoids.[1]

The general mechanism of action for many cytotoxic taxanes involves the disruption of microtubule function, which is essential for cell division.[2] By stabilizing microtubules, these compounds inhibit the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[2]

Quantitative Data on Related Taxane Compounds

While no quantitative data exists for this compound, research on other taxanes isolated from Taxus yunnanensis and related species provides insights into their potential cytotoxic activity. The following table summarizes the in vitro cytotoxicity of some of these related compounds against various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Taxuyunnanine C Derivative (9a) | VA-13 (Human lung carcinoma) | Not Specified | > 10 µM | [1] |

| Taxuyunnanine C Derivative (9a) | HepG2 (Human liver carcinoma) | Not Specified | > 10 µM | [1] |

| Taxuyunnanine C Derivative (3) | VA-13 (Human lung carcinoma) | Not Specified | 5.6 µM | [1] |

| Taxuyunnanine C Derivative (5) | HepG2 (Human liver carcinoma) | Not Specified | 7.9 µM | [1] |

| α-Conidendrin | MCF-7 (Human breast adenocarcinoma) | Not Specified | Not explicitly stated, but showed potent antiproliferative effects. | [3] |

| α-Conidendrin | MDA-MB-231 (Human breast adenocarcinoma) | Not Specified | Not explicitly stated, but showed potent antiproliferative effects. | [3] |

| TMP70W (Polysaccharide) | K-562 (Human myelogenous leukemia) | Not Specified | 39.63 ± 2.37 µg/mL | [4] |

| TMP70W (Polysaccharide) | MCF-7 (Human breast adenocarcinoma) | Not Specified | 32.08 ± 0.39% inhibition at 400 µg/mL | [4] |

| Paclitaxel | Various Human Tumor Cell Lines | Clonogenic Assay | 2.5 - 7.5 nM (after 24h exposure) | [5] |

Potential Signaling Pathways for Taxane-Induced Apoptosis

The primary mechanism of taxanes involves microtubule stabilization, which triggers a cascade of signaling events leading to apoptosis. A generalized pathway is depicted below. It is hypothesized that this compound, if cytotoxic, may operate through a similar mechanism.

Caption: Generalized signaling pathway for taxane-induced apoptosis.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following is a generalized protocol for determining the cytotoxic activity of a novel compound like this compound against cancer cell lines, based on standard methodologies such as the MTT assay.[6]

Materials and Reagents

-

Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Experimental Workflow

The workflow for a typical in vitro cytotoxicity assay is outlined below.

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Step-by-Step Procedure

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While there is currently no direct research on the therapeutic potential of this compound, its structural relationship to other bioactive taxanes from Taxus yunnanensis suggests that it may possess anticancer properties. The data on related compounds indicate that taxanes from this source can exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving microtubule disruption and apoptosis induction.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform in vitro cytotoxicity screening against a panel of human cancer cell lines. If promising activity is observed, further studies could elucidate its specific mechanism of action, including its effects on the cell cycle, apoptosis pathways, and microtubule dynamics. Subsequent in vivo studies in animal models would be necessary to evaluate its efficacy and safety as a potential therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such investigations.

References

- 1. Synthesis and structure-activity relationships of taxuyunnanine C derivatives as multidrug resistance modulator in MDR cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity and molecular mechanisms of α-conidendrin, a polyphenolic compound present in Taxus yunnanensis, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural characterization and in vitro antitumor activity of a novel polysaccharide from Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

10-Deacetylyunnanxane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylyunnanxane is a diterpenoid compound.[1] While specific, in-depth research on the biological activity, experimental protocols, and signaling pathways of this compound is limited in publicly available scientific literature, this guide provides its core physicochemical properties. Additionally, it outlines general experimental methodologies and potential signaling pathways associated with cytotoxic diterpenoids, a class of compounds to which this compound belongs. This information is intended to serve as a foundational resource for researchers interested in this and related natural products.

Core Physicochemical Data

The fundamental physicochemical properties of this compound have been identified as follows:

| Property | Value | Source |

| CAS Number | 1333323-17-3 | [1] |

| Molecular Formula | C₂₉H₄₄O₈ | [1] |

| Molecular Weight | 520.66 g/mol | [1] |

| Physical Description | Powder | [1] |

General Experimental Protocols for Diterpenoid Cytotoxicity Assessment

Given the lack of specific experimental data for this compound, a standard protocol for evaluating the cytotoxicity of related diterpenoids against cancer cell lines is presented below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

| Step | Procedure | Details |

| 1. Cell Seeding | Plate cancer cells in 96-well plates. | Seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2] |

| 2. Compound Treatment | Introduce the test compound at various concentrations. | Prepare serial dilutions of the diterpenoid in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle and positive controls. Incubate for 24, 48, or 72 hours.[2] |

| 3. MTT Addition | Add MTT solution to each well. | Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2] |

| 4. Incubation | Allow for formazan crystal formation. | Incubate the plate for 4 hours at 37°C in the dark. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2] |

| 5. Solubilization | Dissolve the formazan crystals. | Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals. |

| 6. Absorbance Measurement | Quantify the color change. | Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader. |

| 7. Data Analysis | Determine the IC₅₀ value. | The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined. |

Potential Signaling Pathways for Cytotoxic Diterpenoids

Many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). While the specific pathway for this compound is not documented, a generalized apoptotic signaling pathway often initiated by such compounds is illustrated below. This pathway typically involves the activation of caspases, a family of protease enzymes, and the regulation by Bcl-2 family proteins.

Caption: Generalized apoptotic signaling pathway initiated by a cytotoxic diterpenoid.

Conclusion

While this compound has been identified and its basic physicochemical properties are known, a significant gap exists in the scientific literature regarding its specific biological functions. The information and protocols provided in this guide are based on the broader class of diterpenoids and are intended to provide a starting point for future research. Further investigation is required to elucidate the precise mechanism of action, potential therapeutic applications, and detailed signaling pathways of this compound.

References

Methodological & Application

Isolating 10-Deacetyl-yunnanxane from Taxus x media: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 10-Deacetyl-yunnanxane, a taxane diterpenoid, from the needles and twigs of Taxus x media. The procedure outlined below is a composite methodology derived from established techniques for the separation of taxanes from various Taxus species. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Taxus x media, a hybrid of Taxus baccata and Taxus cuspidata, is a rich source of various bioactive taxanes.[1][2] While paclitaxel (Taxol®) and its precursors like 10-deacetylbaccatin III (10-DAB III) are the most well-known compounds isolated from this genus, a plethora of other taxoids, including 10-Deacetyl-yunnanxane, are also present. These minor taxanes are of significant interest for their potential pharmacological activities and as precursors for the semi-synthesis of novel drug candidates.

This protocol details a robust multi-step process for the extraction, fractionation, and chromatographic purification of 10-Deacetyl-yunnanxane from Taxus x media. The methodology is designed to be adaptable for laboratory-scale isolation and can be scaled up for larger quantities.

Experimental Overview

The isolation of 10-Deacetyl-yunnanxane from Taxus x media involves a systematic workflow that begins with the extraction of the plant material, followed by a series of purification steps to isolate the target compound.

Caption: Overall workflow for the isolation of 10-Deacetyl-yunnanxane.

Materials and Reagents

-

Plant Material: Fresh or dried needles and twigs of Taxus x media.

-

Solvents: Ethanol (95%), Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane, Ethyl Acetate, Hexane, Deionized Water.

-

Stationary Phases: Silica gel (60-120 mesh for column chromatography), C18 silica gel (for preparative HPLC).

-

Other Reagents: Anhydrous sodium sulfate.

Detailed Experimental Protocols

Extraction

The initial step involves the extraction of taxanes from the plant material. An ethanol-water mixture is effective for this purpose.[3]

Protocol:

-

Air-dry the needles and twigs of Taxus x media at room temperature until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

-

Macerate the powdered plant material in 70% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of taxoids.

-

Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 45°C to obtain a viscous crude extract.

Liquid-Liquid Partitioning

This step aims to remove non-polar impurities like chlorophylls and lipids from the crude extract.

Protocol:

-

Suspend the crude extract in deionized water (1:5 v/v).

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform a liquid-liquid extraction with n-hexane (3 x 1:1 v/v) to remove non-polar compounds. Discard the hexane layers.

-

Subsequently, extract the aqueous layer with dichloromethane (3 x 1:1 v/v). The taxanes will partition into the dichloromethane phase.

-

Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield a semi-purified taxane mixture.

Silica Gel Column Chromatography

This is a crucial step for the initial fractionation of the taxane mixture based on polarity.

Protocol:

-

Prepare a silica gel column (60-120 mesh) using a slurry packing method with hexane.

-

Adsorb the semi-purified taxane mixture onto a small amount of silica gel and load it onto the column.

-